Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Synthetic methodology Chlorination efficiency Process chemistry

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a thieno[3,2-d]pyrimidine derivative featuring a reactive chlorine at position 4 and an ethyl ester at position 2, molecular formula C₉H₇ClN₂O₂S, MW 242.68. The compound is a key intermediate in the synthesis of kinase inhibitors, with 47 patents citing its use.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
CAS No. 319442-18-7
Cat. No. B1592498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
CAS319442-18-7
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C(=N1)Cl)SC=C2
InChIInChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-15-6(5)7(10)12-8/h3-4H,2H2,1H3
InChIKeyYBFVHUWXKQPWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate (CAS 319442-18-7): A Widely Patented Heterocyclic Building Block for Kinase-Targeted Drug Discovery


Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a thieno[3,2-d]pyrimidine derivative featuring a reactive chlorine at position 4 and an ethyl ester at position 2, molecular formula C₉H₇ClN₂O₂S, MW 242.68 . The compound is a key intermediate in the synthesis of kinase inhibitors, with 47 patents citing its use [1]. The 4-chloro group serves as a leaving group for nucleophilic aromatic substitution, while the 2-ethyl ester provides a handle for further functionalization or hydrolysis to the carboxylic acid for amide coupling.

Why 4-Chlorothieno[3,2-d]pyrimidine Analogs Cannot Be Interchanged: Structural Differences That Impact Synthetic Success


Even minor structural modifications in the thieno[3,2-d]pyrimidine core produce measurable differences in reactivity, purity, and downstream compatibility. The 4-oxo analog lacks the chlorine leaving group required for nucleophilic substitution, the methyl ester variant exhibits lower batch purity (95% vs 97%), and the 6-carboxylate isomer directs substitution to a different position, altering the regiochemical outcome of key reactions . These distinctions directly affect synthetic yield, purity of intermediates, and the structural integrity of final kinase inhibitor candidates.

Quantitative Differentiation Evidence for Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate vs. Closest Analogs


Efficient Chlorination from 4-Oxo Precursor: Isolated Yield Comparison

The chlorination of ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate to the target 4-chloro compound proceeds with an isolated yield of 80% using POCl₃ at 105 °C, as described in patent WO2012/30894 . The yield of the preceding oxo precursor from 3-aminothiophene-2-carboxylate is 63% . This two-step sequence provides a reliable supply chain with a combined yield of 50.4%, a key metric for procurement planning.

Synthetic methodology Chlorination efficiency Process chemistry

Higher Batch Purity for the Ethyl Ester vs. Methyl Ester Analog

Commercial suppliers report a standard purity of ≥97% for the ethyl ester (Bidepharm, with batch-specific HPLC, NMR, GC certificates) , whereas the methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is offered at ≥95% by Sigma-Aldrich . The 2% absolute purity difference translates to lower levels of potentially interfering impurities in downstream reactions.

Quality control Purity specification Procurement standard

Patent Footprint and Industrial Relevance: 2-Carboxylate vs. 6-Carboxylate Isomer

The 2-carboxylate ethyl ester (CAS 319442-18-7) is cited in 47 patents, predominantly as an intermediate for kinase inhibitors targeting VEGFR2, PI3K, FAK, and SYK [1]. In contrast, the 6-carboxylate isomer (CAS 596794-87-5) appears far less frequently in patent literature and is typically offered at lower purity (95%) . The 2-carboxylate substitution pattern aligns with the pharmacophore requirements of ATP-binding site inhibitors, where the ester/carboxylate at position 2 provides a vector for solubilizing or targeting groups.

Intellectual property Regioselective synthesis Kinase inhibitor scaffold

Reactivity Advantage: Chloro Leaving Group vs. 4-Oxo Precursor in Nucleophilic Aromatic Substitution

The 4-chloro substituent of the target compound enables direct nucleophilic aromatic substitution (SNAr) with amines, phenols, and thiols under mild conditions, a transformation not possible with the 4-oxo analog without prior activation . This reactivity is exploited in the synthesis of VEGFR2 inhibitors where 4-aminophenol displaces the chlorine to form 4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline intermediates [1]. The 4-oxo compound requires conversion to a chloro or other leaving group, adding a synthetic step.

Nucleophilic substitution Leaving group ability Medicinal chemistry diversification

Optimal Procurement and Application Scenarios for Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate


Core Intermediate for 4-Substituted Thieno[3,2-d]pyrimidine Kinase Inhibitor Libraries

The 4-chloro substituent undergoes facile SNAr with amines, phenols, and thiols to generate 4-substituted derivatives for kinase inhibitor screening. This is evidenced by the compound's use in VEGFR2 inhibitor synthesis, where 4-aminophenol displacement yields key intermediates [1]. The 97% purity ensures clean product formation with minimal by-products, critical for high-throughput medicinal chemistry campaigns.

Precursor to 2-Carboxylic Acid Derivatives for Amide Coupling in SAR Studies

The ethyl ester at position 2 can be hydrolyzed to the carboxylic acid, enabling amide coupling with diverse amines for structure-activity relationship (SAR) exploration. The 2-position is preferred over the 6-position due to its alignment with kinase ATP-binding site vectors, reflected in the 47 patents citing this compound [2].

Scalable Intermediate for Patent-Protected Drug Discovery Programs

With a demonstrated two-step synthesis from 3-aminothiophene-2-carboxylate (50.4% overall yield) , this compound offers a reliable supply chain for preclinical and early clinical development. Its high patent citation count indicates established regulatory and synthetic precedence, reducing development risk.

Reference Standard for Analytical Method Development and Quality Control

The availability of batch-specific certificates of analysis (NMR, HPLC, GC) from suppliers makes this compound suitable as a reference standard for analytical method validation in pharmaceutical quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.